Diethyl henicosanedioate
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Overview
Description
Diethyl henicosanedioate, also known as diethyl icosanedioate, is an organic compound with the molecular formula C24H46O4. It is an ester derived from henicosanedioic acid and ethanol. This compound is part of the larger family of long-chain aliphatic diesters, which are known for their applications in various fields due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl henicosanedioate can be synthesized through the esterification of henicosanedioic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous distillation may be employed to remove the water formed during the reaction, driving the equilibrium towards the formation of the ester.
Chemical Reactions Analysis
Types of Reactions
Diethyl henicosanedioate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to henicosanedioic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: this compound can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Transesterification: Alcohols, acid or base catalysts.
Major Products Formed
Hydrolysis: Henicosanedioic acid and ethanol.
Reduction: Henicosanediol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
Diethyl henicosanedioate has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other organic compounds, particularly in the study of long-chain aliphatic esters.
Biology: Investigated for its potential role in biological systems, particularly in lipid metabolism and signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as a component in drug delivery systems.
Industry: Utilized in the production of specialty chemicals, lubricants, and plasticizers due to its unique chemical properties.
Mechanism of Action
The mechanism of action of diethyl henicosanedioate in biological systems is not well understood. it is believed to interact with lipid membranes and enzymes involved in lipid metabolism. The ester bonds in this compound can be hydrolyzed by esterases, releasing henicosanedioic acid and ethanol, which may then participate in various metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A shorter-chain diester used in organic synthesis.
Diethyl adipate: Another diester with a shorter carbon chain, used as a plasticizer and solvent.
Diethyl sebacate: A medium-chain diester used in the production of polymers and as a plasticizer.
Uniqueness
Diethyl henicosanedioate is unique due to its long carbon chain, which imparts distinct physical and chemical properties compared to shorter-chain diesters. This long-chain structure makes it particularly useful in applications requiring high molecular weight and hydrophobicity, such as in the production of specialty chemicals and lubricants.
Properties
Molecular Formula |
C25H48O4 |
---|---|
Molecular Weight |
412.6 g/mol |
IUPAC Name |
diethyl henicosanedioate |
InChI |
InChI=1S/C25H48O4/c1-3-28-24(26)22-20-18-16-14-12-10-8-6-5-7-9-11-13-15-17-19-21-23-25(27)29-4-2/h3-23H2,1-2H3 |
InChI Key |
DPTRZAPYYXSJKC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCCCCCCCCCCCCCCCC(=O)OCC |
Origin of Product |
United States |
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